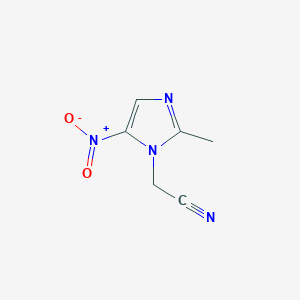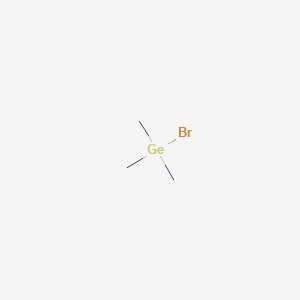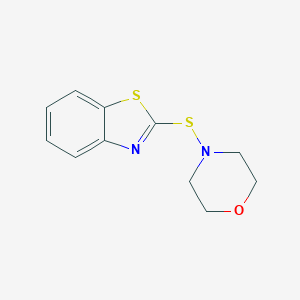
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-, commonly known as nitroimidazole, is a chemical compound that has been widely used in scientific research for its unique properties. Nitroimidazole is a versatile compound that has been studied extensively for its applications in various fields of science. In
Scientific Research Applications
Nitroimidazole has been extensively studied for its applications in various fields of science. In the field of medicine, nitroimidazole has been used as a diagnostic tool for detecting hypoxia in tumors. It has also been used as an anti-cancer agent due to its ability to selectively target hypoxic cells. In addition, nitroimidazole has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease.
In the field of microbiology, nitroimidazole has been used as an antibiotic for the treatment of anaerobic bacterial infections. It has also been studied for its ability to inhibit the growth of protozoan parasites, such as Giardia and Trichomonas.
Mechanism of Action
The mechanism of action of nitroimidazole is based on its ability to selectively target hypoxic cells. Hypoxic cells are cells that are deprived of oxygen, which is a common characteristic of many tumors. Nitroimidazole is reduced in hypoxic cells, producing toxic intermediates that cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
Nitroimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as nitroreductase, which is involved in the activation of nitroimidazole. It has also been shown to induce oxidative stress and DNA damage in cells.
Advantages and Limitations for Lab Experiments
Nitroimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cells. However, nitroimidazole has some limitations, such as its potential toxicity to cells and its potential to interfere with other cellular processes.
Future Directions
There are several future directions for the study of nitroimidazole. One area of research is the development of new nitroimidazole derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of research is the use of nitroimidazole in combination with other drugs or therapies to enhance their effectiveness. Additionally, the use of nitroimidazole in the treatment of other diseases, such as inflammatory bowel disease, is an area of ongoing research.
Conclusion:
In conclusion, nitroimidazole is a versatile compound that has been extensively studied for its applications in various fields of science. Its unique properties, such as its ability to selectively target hypoxic cells, make it a valuable tool for scientific research. Further research into nitroimidazole and its derivatives will likely lead to new discoveries and applications in the future.
Synthesis Methods
Nitroimidazole can be synthesized through a multi-step process involving the reaction of imidazole with cyanomethyl chloride, followed by the addition of nitromethane and subsequent reduction. This process yields a high yield of pure nitroimidazole, making it a popular choice for scientific research.
properties
CAS RN |
1008-49-7 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,3H2,1H3 |
InChI Key |
IYTZFCYXBYJPPR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
Other CAS RN |
1008-49-7 |
synonyms |
2-Methyl-5-nitro-1H-imidazole-1-acetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















